l-Tyrosine butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

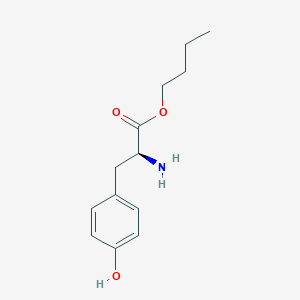

L-Tyrosine butyl ester is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

1.1. Protein Modification

One of the significant applications of l-tyrosine butyl ester is in the modification of proteins. The incorporation of tyrosine esters into proteins allows researchers to probe the structural and functional roles of tyrosine residues within protein backbones. A notable study demonstrated the use of an amber suppressor tRNA/synthetase pair for the incorporation of p-hydroxy-phenyl-L-lactic acid (HPLA), which is generated from phenyl-L-lactic acid, into proteins like KcsA and GlpG. This method significantly improved yields of modified proteins, facilitating investigations into protein stability and function .

1.2. Nitration Studies

This compound is also utilized in studies involving nitration reactions, which are critical for understanding oxidative stress in biological systems. For instance, a sensitive method was developed to measure protein-bound 3-nitro-l-tyrosine (NTyr) levels in biological samples using isotope dilution liquid chromatography coupled with mass spectrometry. In this context, the butyl ester form enhances sensitivity during analysis, showcasing its utility in biochemical assays .

Pharmaceutical Applications

2.1. Drug Development

The potential pharmaceutical applications of this compound are significant, particularly as a precursor for synthesizing various bioactive compounds. Research has indicated that such esters can serve as intermediates in the synthesis of drugs targeting neurological disorders due to their ability to cross biological membranes more effectively than their parent amino acids .

2.2. Antioxidant Properties

Studies have shown that tyrosine derivatives exhibit antioxidant properties, which can be harnessed in developing therapeutic agents aimed at combating oxidative stress-related diseases. The incorporation of this compound into formulations may enhance the stability and efficacy of these compounds .

Analytical Chemistry Applications

3.1. Enhanced Detection Techniques

In analytical chemistry, this compound has been employed to improve detection methods for various biochemical substances. For example, its use in solid-phase extraction techniques has been reported to enhance the recovery rates of target analytes from complex biological matrices .

Data Summary Table

Case Studies

Case Study 1: Protein Modification with Tyrosine Esters

In a recent study, researchers successfully incorporated tyrosine esters into membrane proteins to investigate their structural dynamics under physiological conditions. The optimized plasmid system allowed for higher yields compared to previous methods, demonstrating the effectiveness of using this compound derivatives in protein engineering.

Case Study 2: Nitration Measurement Techniques

A novel assay was developed to quantify NTyr levels in biological samples by converting NTyr into its butyl ester form prior to analysis. This approach minimized artifactual formation during sample preparation, leading to more accurate measurements essential for studying oxidative stress markers in diseases.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The butyl ester group undergoes hydrolysis under acidic or alkaline conditions, regenerating L-tyrosine.

-

Alkaline Hydrolysis :

In aqueous NaOH or KOH, the ester hydrolyzes to L-tyrosine and butanol. The rate is pH-dependent, with pseudo first-order rate constants (kₕyd) ranging from 0.0029 to 0.012 min⁻¹ for different esters . -

Acid-Catalyzed Hydrolysis :

Hydrochloric acid (2N) at pH 5–6 precipitates L-tyrosine after neutralization .

| Ester Type | Partition Coefficient (vs. L-Tyrosine) | kₕyd (min⁻¹) |

|---|---|---|

| Methyl | ~100x | 0.012 |

| tert-Butyl | ~2400x | 0.0029 |

Nitration and Radical-Mediated Reactions

In hydrophobic environments (e.g., lipid bilayers), L-tyrosine butyl ester undergoes nitration and dimerization via peroxynitrite (ONOO⁻)-derived radicals:

-

Nitration :

Reaction with peroxynitrite forms 3-nitro-L-tyrosine butyl ester through a phenoxyl radical intermediate. Yields reach 3% at pH 7.4 in phosphatidylcholine liposomes . -

Dimerization :

Forms 3,3'-di-L-tyrosine butyl ester (0.02% yield at pH 7.4), with increased yields under alkaline conditions .

Mechanistic Insights :

-

Radical detection via ESR confirms phenoxyl radical formation .

-

CO₂ inhibits nitration in hydrophobic compartments, unlike aqueous-phase tyrosine .

Modification via Etherification

The phenolic -OH group participates in etherification reactions. For example:

-

Mitsunobu Reaction :

Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the hydroxyl group reacts with alcohols to form ethers (e.g., O-alkyl-L-tyrosine derivatives) .

Example :

Reaction with N-tert-butoxycarbonyl-ethanolamine produced O-[2-(tert-butoxycarbonylamino)ethyl]-L-tyrosine with 81.4% yield .

Stability and Partitioning

Eigenschaften

CAS-Nummer |

6292-90-6 |

|---|---|

Molekularformel |

C13H19NO3 |

Molekulargewicht |

237.29 g/mol |

IUPAC-Name |

butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C13H19NO3/c1-2-3-8-17-13(16)12(14)9-10-4-6-11(15)7-5-10/h4-7,12,15H,2-3,8-9,14H2,1H3/t12-/m0/s1 |

InChI-Schlüssel |

DCAUNIBIBOKWOZ-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(CC1=CC=C(C=C1)O)N |

Kanonische SMILES |

CCCCOC(=O)C(CC1=CC=C(C=C1)O)N |

Sequenz |

Y |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.